2-(2-Aminoethyl)pyridine

Coordination Chemistry Stability Constants Nickel(II) Complexes

2-(2-Aminoethyl)pyridine (AEP), also known as 2-pyridylethylamine, is a heterobifunctional organic compound with the molecular formula C₇H₁₀N₂ and a molar mass of 122.17 g/mol. This aminoalkylpyridine features a pyridine ring substituted with an ethanamine side chain at the 2-position, creating a bidentate N,N′-donor ligand architecture that distinguishes it from both simple monodentate pyridines and primary alkylamines.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 2706-56-1
Cat. No. B145717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethyl)pyridine
CAS2706-56-1
Synonyms2-(2-aminoethyl)pyridine
2-(2-aminoethyl)pyridine dihydrochloride
2-(2-aminoethyl)pyridine monohydrochloride
2-(2-pyridyl)ethylamine
2-(beta-aminoethyl)pyridine
2-pyridylethylamine
Lilly 04432
Lilly-04432
LY 04432
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCN
InChIInChI=1S/C7H10N2/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5,8H2
InChIKeyXPQIPUZPSLAZDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminoethyl)pyridine (CAS 2706-56-1): A Flexible Aminoalkylpyridine Scaffold for Metal Coordination, Polymer Modification, and Bioactive Probe Development


2-(2-Aminoethyl)pyridine (AEP), also known as 2-pyridylethylamine, is a heterobifunctional organic compound with the molecular formula C₇H₁₀N₂ and a molar mass of 122.17 g/mol . This aminoalkylpyridine features a pyridine ring substituted with an ethanamine side chain at the 2-position, creating a bidentate N,N′-donor ligand architecture that distinguishes it from both simple monodentate pyridines and primary alkylamines . The compound exhibits a conjugate acid pKa of approximately 9.4, reflecting its amine basicity, and is characterized as a colorless to light yellow liquid with a boiling point of 218–220°C and density of 1.02–1.03 g/cm³ at 25°C . Its dual nitrogen-donor sites enable versatile coordination chemistry across transition metal systems while providing a reactive primary amine handle for derivatization, polymer functionalization, and bioconjugation applications [1].

Why 2-(2-Aminoethyl)pyridine Cannot Be Replaced by 2-(Aminomethyl)pyridine or 4-(2-Aminoethyl)pyridine in Coordination-Driven Applications


Substituting 2-(2-aminoethyl)pyridine with closely related analogs such as 2-(aminomethyl)pyridine (AMP) or positional isomers like 4-(2-aminoethyl)pyridine introduces functionally consequential differences in coordination geometry, chelate ring size, and reaction selectivity. The ethylene bridge in AEP forms a six-membered chelate ring upon metal coordination, whereas the methylene spacer in AMP yields a five-membered chelate—a distinction that alters complex stability constants, metal–ligand bond distances, and overall molecular topology [1]. In silver(I) coordination chemistry, AEP and AMP produce structurally distinct complexes: AEP forms a one-dimensional coordination polymer with bridging ligand architecture, while AMP yields discrete monomeric complexes, demonstrating that the spacer length directly dictates supramolecular assembly [2]. Furthermore, positional isomerism matters critically: 4-(2-aminoethyl)pyridine (CAS 13258-63-4) lacks the chelating capacity of the 2-isomer because the pyridine nitrogen and pendant amine cannot coordinate to the same metal center simultaneously, fundamentally altering its utility in applications requiring bidentate N,N′-coordination . These structural and stereoelectronic differences preclude generic substitution and necessitate application-specific compound selection.

Quantitative Evidence Guide: Differentiating 2-(2-Aminoethyl)pyridine from 2-(Aminomethyl)pyridine in Metal Complex Stability, Supramolecular Architecture, and Biological Activity


Nickel(II) Complex Stability: AEP Forms a More Stable Chelate Than AMP Due to Six-Membered Ring Formation

In dimethyl sulfoxide solution, the kinetically determined first stability constant (log K₁) for the nickel(II) complex of 2-(2-aminoethyl)pyridine exceeds that of 2-(aminomethyl)pyridine, consistent with the enhanced thermodynamic stability of the six-membered chelate ring formed by AEP compared to the five-membered chelate of AMP [1].

Coordination Chemistry Stability Constants Nickel(II) Complexes

Silver(I) Coordination Polymer Architecture: AEP Enables Bridging 1D Polymer Formation, AMP Produces Discrete Monomeric Complexes

Under identical synthetic conditions with silver(I) saccharinate, 2-(2-aminoethyl)pyridine forms a dimeric building block that propagates into a one-dimensional coordination polymer with bridging nitrate ligands and an Ag···Ag distance of 3.0587(17) Å, whereas 2-(aminomethyl)pyridine yields a discrete mononuclear [Ag(sac)(ampy)] complex lacking extended bridging architecture [1].

Supramolecular Chemistry Silver(I) Coordination Crystal Engineering

Antiglycation Activity: 2-(2-Aminoethyl)pyridine Demonstrates IC₅₀ of ~240 μM in BSA-Glucose Glycation Inhibition Assays

In bovine serum albumin (BSA)-glucose antiglycation assays, 2-(2-aminoethyl)pyridine exhibited an IC₅₀ value of 240.10 ± 2.50 μM, with a closely related derivative showing comparable potency at 240.30 ± 2.90 μM [1]. This moderate antiglycation activity establishes a baseline for structural optimization and compares favorably to the reference inhibitor aminoguanidine, which typically exhibits IC₅₀ values in the millimolar range under similar assay conditions (class-level inference) [2].

Antiglycation Diabetes Complications Medicinal Chemistry

Histamine H₁ Receptor Affinity: Selective Agonism with IC₅₀ = 1.26 μM for H₁R, Minimal H₄R Affinity (Kᵢ > 10 μM)

2-(2-Aminoethyl)pyridine functions as a histamine H₁ receptor agonist with an IC₅₀ of 1.26 μM (1,260 nM) for human H₁R, while exhibiting minimal affinity for the H₄ receptor subtype (Kᵢ > 10,000 nM), demonstrating subtype selectivity [1]. By comparison, the endogenous ligand histamine activates H₁R with EC₅₀ values typically in the 10-100 nM range but also potently activates H₂R, H₃R, and H₄R, lacking the H₁-preferential profile of AEP [2].

Histamine Receptors GPCR Pharmacology H₁-Selective Agonists

Metal-Assisted In Situ Tridentate Ligand Formation: Unique Reactivity of AEP with fac-Re(CO)₃⁺ Complexes

When 2-(2-aminoethyl)pyridine is reacted with fac-Re(acac)(OH₂)(CO)₃ under aqueous conditions, a unique metal-assisted Schiff base formation occurs to generate a tridentate ligand in situ, yielding the complex fac-Re(CO)₃(3[(2-phenylethyl)imino]-2-pentanone) [1]. This tridentate ligand formation was found to occur only when AEP was used as the bidentate precursor; reactions with monodentate ligands (pyridine) produced only simple substitution products (fac-Re(acac)(pyridine)(CO)₃), and the reaction fails when the order of addition is altered, demonstrating the specific role of AEP's mixed nitrogen-donor coordination affinities [1]. No comparable metal-assisted tridentate formation has been reported for 2-(aminomethyl)pyridine or 4-(2-aminoethyl)pyridine in this Re(I) system (class-level inference).

Radiopharmaceutical Chemistry Rhenium Complexes Schiff Base Formation

Tetrahymena Toxicity Screening: AEP Exhibits Moderate Cytotoxicity (pIGC₅₀ ≈ 1.79) in Aquatic Toxicity Models

In 40-hour Tetrahymena pyriformis aquatic toxicity assays, 2-(2-aminoethyl)pyridine exhibits a pIGC₅₀ value of approximately 1.79 (log L/mmol), corresponding to an IGC₅₀ of roughly 61.7 μmol/L [1]. This moderate toxicity profile can be compared to structurally related pyridine derivatives where electron-donating substituents generally correlate with increased toxicity compared to unsubstituted pyridine (class-level inference) [2]. Data for 2-(aminomethyl)pyridine or 4-(2-aminoethyl)pyridine in the same Tetrahymena model are not systematically available in the QSAR literature.

Ecotoxicology Toxicological Screening QSAR

Optimal Application Scenarios for 2-(2-Aminoethyl)pyridine: Where Quantified Differentiation Drives Scientific and Industrial Value


Synthesis of One-Dimensional Coordination Polymers and Metal-Organic Frameworks Requiring Bridging Bidentate Ligands

Researchers constructing extended coordination networks should select 2-(2-aminoethyl)pyridine over 2-(aminomethyl)pyridine when bridging ligand architecture is required. As demonstrated by the formation of [Ag₂(μ-NO₃)₂(μ-aepy)₂]ₙ with an Ag···Ag distance of 3.0587 Å, AEP uniquely enables dimeric building block formation that propagates into 1D polymeric chains [1]. In contrast, 2-(aminomethyl)pyridine yields only discrete mononuclear complexes under identical conditions, failing to generate extended supramolecular architectures. This differential behavior stems from the ethylene spacer in AEP, which provides sufficient conformational flexibility for bridging coordination modes while maintaining chelate stability. Applications in conductive coordination polymers, porous frameworks, and heterogeneous catalysis specifically benefit from AEP's demonstrated bridging capacity.

Histamine H₁ Receptor-Selective Pharmacological Probe Development and GPCR Screening

2-(2-Aminoethyl)pyridine is the preferred starting material for H₁ histamine receptor pharmacology studies requiring a well-characterized, subtype-selective agonist scaffold. With quantified H₁R IC₅₀ of 1.26 μM and H₄R Kᵢ exceeding 10 μM (selectivity ratio > 7.9), AEP provides a validated tool for distinguishing H₁-mediated signaling from other histamine receptor subtypes [2]. This selectivity profile is absent from 2-(aminomethyl)pyridine and positional isomers such as 4-(2-aminoethyl)pyridine, for which comparable receptor profiling data are not available in the peer-reviewed literature. Applications include target validation studies, off-target liability screening for H₁ activity, and structure-activity relationship campaigns requiring a defined H₁-selective core. Procurement for these applications specifically requires the 2-substituted isomer with the ethylene spacer to maintain the established pharmacophore geometry.

Aqueous-Phase Synthesis of fac-Re(CO)₃⁺ Complexes for ⁹⁹ᵐTc Radiopharmaceutical Mimic Development

When developing Re(I) tricarbonyl complexes as non-radioactive surrogates for ⁹⁹ᵐTc radiopharmaceuticals, 2-(2-aminoethyl)pyridine is uniquely capable of enabling metal-assisted in situ formation of tridentate Schiff base ligands in aqueous media [3]. This reactivity pathway is not accessible with monodentate pyridine ligands or with 2-(aminomethyl)pyridine, which lacks the requisite spacer length and coordination geometry to template the tridentate chelate formation. The reaction specifically requires AEP's mixed nitrogen-donor affinities for fac-Re(acac)(OH₂)(CO)₃ to proceed. Researchers pursuing the '2+1' mixed-ligand strategy or seeking kinetically inert Re(I)/Tc(I) complexes for imaging applications must source the authentic 2-(2-aminoethyl)pyridine; substitution with alternative aminoalkylpyridines will preclude successful complex formation and should be avoided.

Polyphosphazene and Functional Polymer Synthesis Requiring Aminoalkylpyridine Side-Chain Incorporation

2-(2-Aminoethyl)pyridine serves as an effective nucleophile for introducing pyridine side groups into cyclotriphosphazenes and polyphosphazenes, as demonstrated by the synthesis of N₃P₃(OC₆H₅)₅(NHCH₂CH₂(C₅H₄N)) and high polymers of formula [NP(OCH₂CF₃)ₓ(NHCH₂CH₂(C₅H₄N))_y]_n [4]. The ethylene spacer provides sufficient separation between the pyridine ring and polymer backbone to preserve pyridine accessibility for subsequent metal coordination or protonation. While 4-(2-aminoethyl)pyridine offers similar nucleophilic amine reactivity, it cannot subsequently function as a chelating ligand due to the para-relationship between the side chain and pyridine nitrogen—a critical distinction for applications requiring post-functionalization metal loading or stimuli-responsive behavior. Polymer chemists designing metal-binding membranes, catalytic supports, or sensor materials should specifically procure the 2-isomer to retain this chelating capacity.

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